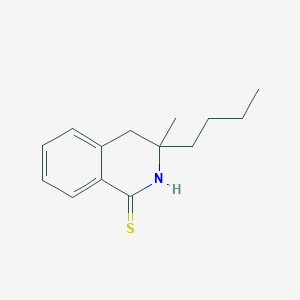
3-Fluoro-N-(3-morpholinopropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-(3-morpholinopropyl)benzamide is an organic compound belonging to the class of phenylmorpholines. It contains a morpholine ring and a benzene ring linked through a carbon-nitrogen bond. This compound is primarily used in proteomics research and has a molecular formula of C14H19FN2O2 with a molecular weight of 266.31 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(3-morpholinopropyl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 3-morpholin-4-ylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(3-morpholinopropyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
3-Fluoro-N-(3-morpholinopropyl)benzamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(3-morpholinopropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the physiological state of the organism .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
- 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
Uniqueness
3-Fluoro-N-(3-morpholinopropyl)benzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a morpholine ring makes it particularly useful in proteomics research and as a potential pharmacological agent .
Properties
CAS No. |
304882-55-1 |
|---|---|
Molecular Formula |
C14H19FN2O2 |
Molecular Weight |
266.31g/mol |
IUPAC Name |
3-fluoro-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C14H19FN2O2/c15-13-4-1-3-12(11-13)14(18)16-5-2-6-17-7-9-19-10-8-17/h1,3-4,11H,2,5-10H2,(H,16,18) |
InChI Key |
ZDCOACRGBXJCBP-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[5-amino-4-(4-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B399914.png)

![5-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B399917.png)
![N-[1-[4-(diethylamino)phenyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B399918.png)
![methyl [3-hydroxy-2-oxo-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-3-(trifluoromethyl)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B399923.png)




![4-[(2-Bromo-4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine](/img/structure/B399930.png)


